molecular formula C8H7F5N2O2S B2761195 6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide CAS No. 2176297-17-7

6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide

Cat. No.: B2761195
CAS No.: 2176297-17-7
M. Wt: 290.21
InChI Key: IXDBNDKMGACQMO-UHFFFAOYSA-N
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Description

6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide is a fluorinated organic compound with the molecular formula C8H7F5N2O2S and a molecular weight of 290.21 g/mol. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, reactivity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide, involves several key steps. One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The process is optimized for yield and purity, ensuring the production of high-quality compounds for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: AlF3, CuF2, Bu4N+F−

    Solvents: DMF, acetonitrile, dichloromethane

    Catalysts: Palladium, platinum, and other transition metals

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s ability to interact with specific enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison

Compared to other fluorinated pyridines, 6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide is unique due to the presence of multiple fluorine atoms and a sulfonamide group. These structural features impart distinct chemical and physical properties, making it particularly valuable for specific applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

6-fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N2O2S/c9-6-2-1-5(3-14-6)18(16,17)15-4-8(12,13)7(10)11/h1-3,7,15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDBNDKMGACQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NCC(C(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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